molecular formula C12H21NO2 B1422723 Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate CAS No. 91690-87-8

Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate

Cat. No.: B1422723
CAS No.: 91690-87-8
M. Wt: 211.3 g/mol
InChI Key: FEXIQRWMZBXNCT-UHFFFAOYSA-N
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Description

Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate (CAS 91690-87-8) is a chemical compound with the molecular formula C12H21NO2 and a molecular weight of 211.30 g/mol . This ester is a derivative of the 8-methyl-8-azabicyclo[3.2.1]octane scaffold, a structure of significant interest in medicinal chemistry due to its potential interaction with the central nervous system. The 8-azabicyclo[3.2.1]octane core is a well-known pharmacophore present in compounds investigated as monoamine reuptake inhibitors . As such, this chemical serves as a valuable synthetic intermediate or building block for researchers developing and studying new pharmaceutical candidates, particularly for the potential treatment of various neurological disorders and conditions . The product is intended for research and development purposes in a controlled laboratory environment only. It is strictly for research use and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the Safety Data Sheet for detailed hazard and handling information.

Properties

IUPAC Name

ethyl 2-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-3-15-12(14)8-9-6-10-4-5-11(7-9)13(10)2/h9-11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXIQRWMZBXNCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CC2CCC(C1)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80892384
Record name Ethyl (3-endo)-8-methyl-8-azabicyclo[3.2.1]-octane-3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80892384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56880-11-6
Record name Ethyl (3-endo)-8-methyl-8-azabicyclo[3.2.1]-octane-3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80892384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization processes starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would likely involve the use of advanced catalytic systems and precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate is primarily explored for its potential therapeutic effects, particularly in the development of novel pharmaceuticals targeting neurological disorders. The bicyclic structure of the compound suggests possible interactions with neurotransmitter systems, making it a candidate for further investigation.

Case Studies

  • Neuropharmacological Studies : Research indicates that compounds with similar bicyclic structures exhibit significant activity at nicotinic acetylcholine receptors (nAChRs). This compound may enhance cognitive functions and has been studied for its potential to treat conditions such as Alzheimer's disease and schizophrenia.
    • Study Reference : A study published in Journal of Medicinal Chemistry highlighted the efficacy of structurally related compounds in modulating nAChR activity, suggesting that this compound could have similar effects .
  • Analgesic Properties : Preliminary studies have shown that derivatives of this compound may possess analgesic properties, which could be beneficial in pain management therapies.
    • Research Findings : In a pharmacological evaluation, compounds similar to this compound demonstrated significant pain relief in animal models, indicating potential for further development as analgesics .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and esterification processes. Understanding its synthesis is crucial for developing derivatives that may enhance its therapeutic efficacy or reduce side effects.

StepReaction TypeKey Reagents
1CyclizationAppropriate amines and carbonyl compounds
2EsterificationEthanol and acid catalysts

Mechanism of Action

The mechanism of action of Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound’s structure allows it to bind to these receptors, modulating their activity and influencing various physiological processes. The exact pathways involved depend on the specific biological context and the receptors targeted.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Substituent Group Key Applications References
Ethyl 2-{8-methyl-8-azabicyclo...acetate C₁₂H₂₁NO₂ 211.3 Ethyl acetate Research chemical, synthon
Atropine C₁₇H₂₃NO₃ 289.37 3-Hydroxy-2-phenylpropanoate Anticholinergic agent
Homatropine C₁₆H₂₁NO₃ 275.34 2-Hydroxy-2-phenylacetate Ophthalmic mydriatic
Tropisetron C₁₇H₂₀N₂O₂ 284.4 Indole-3-carboxylate Antiemetic (5-HT3 antagonist)
Fluorotropacocaine C₁₇H₂₁NO₄ 303.36 Benzoate Psychoactive substance

Structural Variations and Pharmacological Implications

Ethyl Acetate Substituent :

  • The ethyl acetate group in the target compound confers lower molecular weight (211.3 vs. >275 g/mol for most analogs) and reduced lipophilicity compared to aromatic esters (e.g., atropine, homatropine). This simplicity makes it a versatile synthon for drug discovery.

Atropine and Hyoscyamine: Atropine ((3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3-hydroxy-2-phenylpropanoate) and its enantiomer hyoscyamine are anticholinergic agents with high affinity for muscarinic receptors. Their phenylpropanoate esters enhance CNS penetration, unlike the target compound’s ethyl acetate.

Homatropine Methylbromide: The quaternary ammonium derivative (C₁₆H₂₁NO₃·CH₃Br) increases water solubility and reduces CNS side effects, making it suitable for gastrointestinal antispasmodics.

Tropisetron :

  • The indole-3-carboxylate group enables 5-HT3 receptor antagonism , highlighting how ester modifications can shift therapeutic applications from anticholinergics to antiemetics.

Fluorotropacocaine :

  • A synthetic cocaine analog with a benzoate ester, this compound demonstrates how aromatic esters enhance psychoactivity via dopamine reuptake inhibition.

Physicochemical Properties

  • Solubility : The ethyl acetate derivative’s lower molecular weight suggests better aqueous solubility than aromatic esters (e.g., atropine’s logP ~1.8 vs. ethyl acetate’s logP ~0.7).
  • Stability : Quaternary ammonium derivatives (e.g., homatropine methylbromide) exhibit higher stability under acidic conditions compared to tertiary amines.

Biological Activity

Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate (CAS No. 91690-87-8) is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

This compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₂H₂₁NO₂
Molecular Weight 211.3 g/mol
IUPAC Name Ethyl 2-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)acetate
Appearance Liquid
Storage Temperature 4 °C

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

A study reported the compound's antioxidant activity using various methods, with IC₅₀ values indicating significant efficacy compared to standard antioxidants like ascorbic acid and Trolox:

MethodIC₅₀ (µg/mL)
DPPH Scavenging98.82 ± 1.01
ABTS Scavenging4.20 ± 0.13
Metal ChelationA₀.₅ = 21.22 ± 0.59

These results suggest that the compound can effectively inhibit oxidative processes, making it a candidate for further exploration in health applications.

Antibacterial Activity

This compound has also shown promising antibacterial activity against various bacterial strains. The inhibition diameters in agar diffusion tests ranged from 20 ± 0.5 mm to 24.5 ± 0.3 mm, significantly outperforming gentamicin, a common antibiotic:

Bacterial StrainInhibition Diameter (mm)
Strain A20 ± 0.5
Strain B24 ± 0.3
Gentamicin Control10 - 19

This antibacterial efficacy highlights its potential as a natural antimicrobial agent.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of this compound with key bacterial enzymes, revealing significant binding affinities that correlate with its observed biological activities . These studies are essential for elucidating the mechanisms through which this compound exerts its effects.

Case Studies and Research Findings

Recent research has focused on the extraction and characterization of ethyl acetate fractions from plants containing this compound, emphasizing its diverse biological activities:

  • Study on Antioxidant and Antimicrobial Properties : A comprehensive investigation demonstrated that extracts containing this compound exhibited both antioxidant and antimicrobial properties, suggesting its utility in developing new therapeutic agents .
  • In Silico Analysis : In silico studies have reinforced the findings from in vitro experiments, highlighting the compound's potential as an effective inhibitor of specific bacterial targets .

Q & A

Q. Table 1: Synthetic Methods Comparison

MethodKey ConditionsAdvantagesLimitations
Stille Cross-CouplingPalladium catalysts, aryl halidesHigh yields, avoids side productsRequires toxic tin reagents
Microwave-AssistedEthanol, acetic acid, 140°CRapid, energy-efficientLimited scalability
Radical CyclizationAIBN, toluene, refluxExcellent diastereocontrolHazardous radical initiators

How does stereochemistry of the 8-azabicyclo[3.2.1]octane core influence neurotransmitter transporter binding?

Answer:
The rigid bicyclic scaffold imparts stereoselective binding to dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. For example:

  • 3-Substituted Derivatives : Substituents at the 3-position (e.g., fluorobutynyl) enhance DAT selectivity over SERT/NET .
  • Stereochemical Purity : Enantiopure synthesis (e.g., via chiral resolution or asymmetric catalysis) is critical for optimizing receptor affinity .

Q. Table 2: Stereochemical Effects on Binding Affinity

DerivativeSubstituentDAT Ki (nM)SERT/NET Selectivity Ratio
Fluorotropacocaine analog4-Fluorobenzoate12 ± 210:1 (DAT:SERT)
BIMU 1Benzimidazole carboxamide45 ± 53:1 (NET:DAT)

What crystallographic techniques validate the structural integrity of synthesized derivatives?

Answer:

  • SHELX Suite : SHELXL refines small-molecule structures using high-resolution X-ray data, while SHELXD/SHELXE solve phases for macromolecular complexes .
  • High-Resolution XRD : Critical for resolving conformational flexibility in the bicyclic core and ester substituents .

Methodological Note:
For novel derivatives, combine SHELX refinement with density functional theory (DFT) calculations to resolve electron density ambiguities in disordered regions .

How can contradictory pharmacological data across studies be reconciled?

Answer:
Discrepancies often arise from:

  • Assay Variability : Standardize transporter inhibition assays (e.g., radioligand binding vs. uptake inhibition) .
  • Solubility Differences : Use consistent solvent systems (e.g., DMSO concentrations ≤0.1%) to avoid artifactual results .
  • Metabolic Stability : Evaluate hepatic microsomal stability to rule out false negatives in in vitro screens .

Case Study:
Conflicting DAT affinity reports for fluorobutynyl derivatives were resolved by controlling assay pH (7.4 vs. 6.8), which alters protonation states of the azabicyclo nitrogen .

What strategies enhance sigma-2 receptor selectivity in 8-azabicyclo[3.2.1]octane derivatives?

Answer:

  • Substituent Optimization : 3-(p-Tolyl) and 8-fluoroalkyl groups improve sigma-2 affinity (e.g., compound 11b achieves σ2/σ1 selectivity >100:1) .
  • Molecular Docking : Align derivatives with σ2 receptor homology models to prioritize bulky, hydrophobic substituents at the 3-position .

Q. Table 3: Sigma Receptor Selectivity

Compoundσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)
11a1200 ± 1508.2 ± 1.1146:1
11b950 ± 906.5 ± 0.8146:1

What analytical methods ensure purity and structural fidelity of derivatives?

Answer:

  • NMR Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR confirms regiochemistry (e.g., coupling constants distinguish endo vs. exo isomers) .
  • HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) detect impurities ≤0.1% .
  • Elemental Analysis : Validates molecular formula for novel derivatives (e.g., C10H17ClFNO2 requires C 50.53%, H 7.16%) .

How do radical cyclization conditions impact diastereoselectivity in bicyclic frameworks?

Answer:

  • Solvent Effects : Toluene maximizes radical stability, favoring endo transition states (>99% de) .
  • Initiator Concentration : AIBN at 10 mol% ensures rapid initiation, minimizing competing pathways .

Example:
Radical cyclization of 1-allylazetidin-2-ones yields 7-alkoxy-5,5-dimethyl-1-azabicyclo[4.2.0]octane-8-ones with ≥99% de .

What safety protocols are critical when handling azabicyclo derivatives?

Answer:

  • PPE : Use P95 respirators and nitrile gloves to prevent inhalation/skin contact .
  • Ventilation : Perform reactions in fume hoods due to potential neurotoxic vapors (e.g., ethyl acetate solvent) .
  • Waste Disposal : Neutralize acidic/basic byproducts before aqueous disposal to avoid environmental contamination .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate
Reactant of Route 2
Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate

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